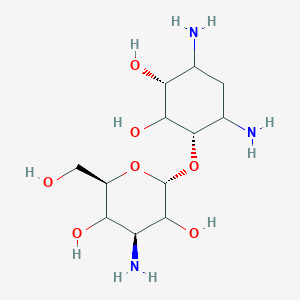
Tobramycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobramycin A is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, especially those caused by Gram-negative bacteria such as Pseudomonas aeruginosa. This compound is known for its effectiveness in treating severe infections, including respiratory tract infections, urinary tract infections, and infections of the skin, bones, and eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tobramycin A is synthesized through a series of chemical reactions starting from the natural product nebramycin. The synthesis involves multiple steps, including glycosylation and deprotection reactions. One common method involves the derivatization of tobramycin using 2-naphthalenesulfonyl chloride at 80°C for 40 minutes .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tenebrarius. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tobramycin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Aplicaciones Científicas De Investigación
Tobramycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: this compound is used in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical research for treating infections caused by multidrug-resistant bacteria.
Industry: this compound is used in the formulation of various pharmaceutical products, including eye drops and inhalation solutions for cystic fibrosis patients
Mecanismo De Acción
Tobramycin A exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with the accurate reading of messenger RNA (mRNA), leading to the production of defective proteins and ultimately causing bacterial cell death. The primary molecular targets are the ribosomal RNA and proteins involved in protein synthesis .
Comparación Con Compuestos Similares
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Kanamycin: An older aminoglycoside with a broader spectrum but higher toxicity.
Uniqueness: Tobramycin A is unique due to its high efficacy against Pseudomonas aeruginosa and its relatively lower toxicity compared to other aminoglycosides. Its ability to be administered via inhalation makes it particularly valuable for treating respiratory infections in cystic fibrosis patients .
Propiedades
Fórmula molecular |
C12H25N3O7 |
|---|---|
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
(2S,4S,6R)-4-amino-2-[(1S,3R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1 |
Clave InChI |
WPYNTQYMFOTKRF-MJIQAQKDSA-N |
SMILES isomérico |
C1C([C@H](C([C@H](C1N)O[C@@H]2C([C@H](C([C@H](O2)CO)O)N)O)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)

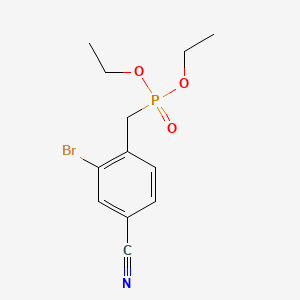
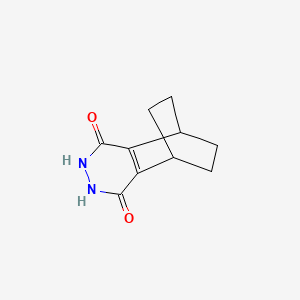
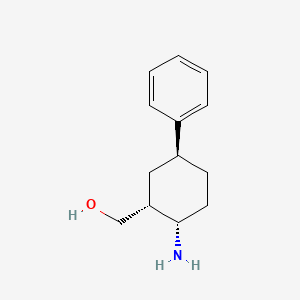
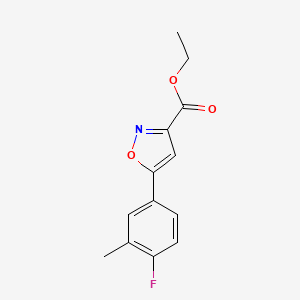

![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
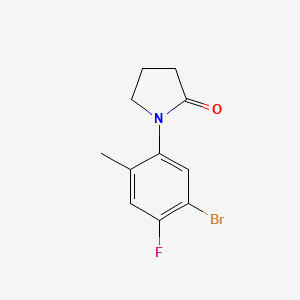
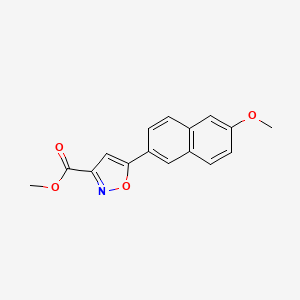
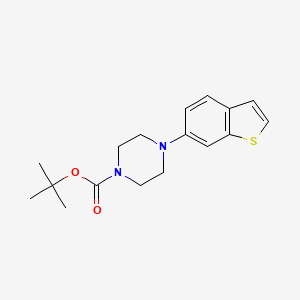
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
